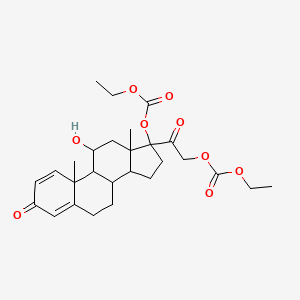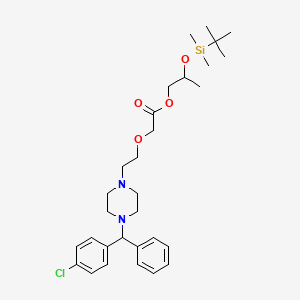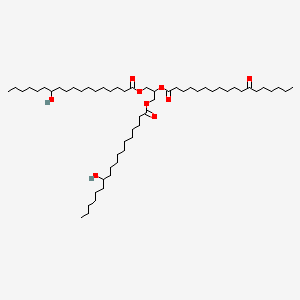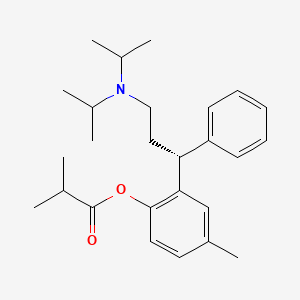
Deoxy Fesoterodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxy Fesoterodine is a biochemical compound with the molecular formula C26H37NO2 and a molecular weight of 195.58. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is related to Fesoterodine, an antimuscarinic agent used in the treatment of overactive bladder .
Vorbereitungsmethoden
The synthesis of Deoxy Fesoterodine involves several steps, typically starting from 5-hydroxy methyl tolterodine. This compound is reacted with isobutyryl chloride to form an intermediate, which is then converted to this compound through a series of chemical reactions . The industrial production methods for this compound are similar to those used for Fesoterodine, involving large-scale synthesis and purification processes .
Analyse Chemischer Reaktionen
Deoxy Fesoterodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include isobutyryl chloride and fumaric acid . The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
Wissenschaftliche Forschungsanwendungen
Deoxy Fesoterodine is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the development of new pharmaceuticals and in the study of overactive bladder treatments .
Wirkmechanismus
The mechanism of action of Deoxy Fesoterodine is similar to that of Fesoterodine. Once administered, it is converted to its active metabolite, 5-hydroxymethyl tolterodine, by plasma esterases . This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contraction and decreasing detrusor pressure . This results in a reduction in the urge to urinate .
Vergleich Mit ähnlichen Verbindungen
Deoxy Fesoterodine is similar to other antimuscarinic agents such as Solifenacin and Vibegron . it is unique in its specific molecular structure and its conversion to the active metabolite, 5-hydroxymethyl tolterodine . This unique mechanism of action makes it particularly effective in the treatment of overactive bladder .
Similar Compounds:- Solifenacin
- Vibegron
- Tolterodine
Eigenschaften
Molekularformel |
C26H37NO2 |
|---|---|
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m1/s1 |
InChI-Schlüssel |
LOMIYJWXUUAURU-HSZRJFAPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
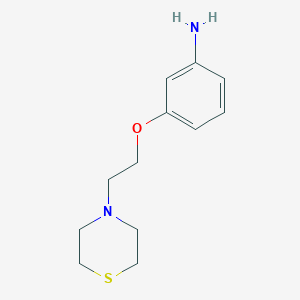
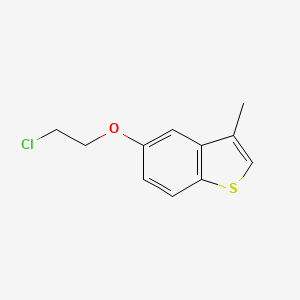
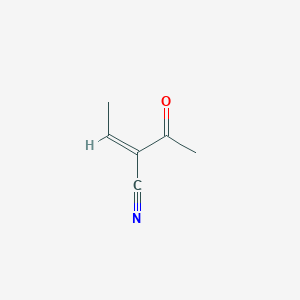
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
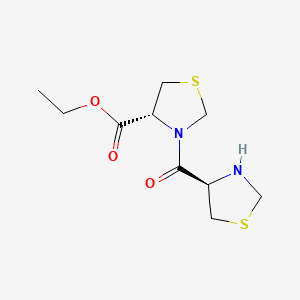
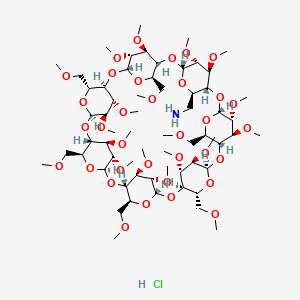
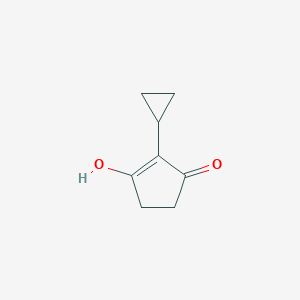
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
